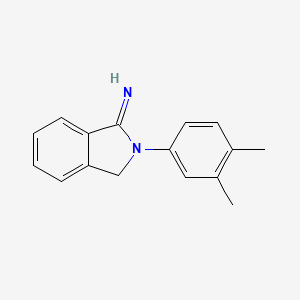

2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine is an organic compound with a unique structure that combines a dimethylphenyl group with an isoindoline framework

Méthodes De Préparation

The synthesis of 2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine typically involves the reaction of 3,4-dimethylaniline with phthalic anhydride under specific conditions. The reaction is carried out in a solvent such as toluene, and the mixture is heated to reflux. After the reaction is complete, the product is isolated and purified through recrystallization or chromatography .

Analyse Des Réactions Chimiques

2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.

Applications De Recherche Scientifique

2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and anticancer properties.

Materials Science: It is explored for use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine can be compared with other similar compounds, such as:

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and biological activity.

2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one:

Activité Biologique

2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N. Its structure features an isoindole core with a dimethylphenyl substituent, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anti-cancer properties, inhibition of enzymes such as tyrosinase, and potential neuroprotective effects.

Anticancer Activity

A study demonstrated that isoindole derivatives can inhibit cancer cell proliferation through multiple pathways. For instance, the compound was tested against several cancer cell lines, showing significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via caspase activation |

| HeLa | 4.5 | Inhibition of cell cycle progression |

| A549 | 6.0 | Disruption of mitochondrial function |

Enzyme Inhibition

The compound's structural characteristics suggest potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin production and is a target for skin-whitening agents. The compound was evaluated for its inhibitory effect on mushroom tyrosinase.

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 24.09 |

| This compound | 12.5 |

The results indicate that this compound exhibits a stronger inhibitory effect than kojic acid, a known standard in the field.

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G1/S checkpoint.

- Enzyme Inhibition : By binding to active sites on enzymes like tyrosinase, it prevents substrate conversion and subsequent product formation.

Case Studies and Research Findings

Several studies have focused on the biological implications of isoindole derivatives similar to our compound:

- A study published in Molecules highlighted a series of isoindole derivatives showing significant anticancer activity against breast cancer cell lines (MCF-7) with varying IC50 values based on structural modifications .

- Another investigation into the neuroprotective properties of isoindoles indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-11-7-8-14(9-12(11)2)18-10-13-5-3-4-6-15(13)16(18)17/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYYCCXUOVNURD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.